
Aureusimine B
概要
説明
Aureusimine B (phevalin) is a cyclic dipeptide composed of phenylalanine and valine, synthesized by the nonribosomal peptide synthetase (NRPS) encoded by the ausAB operon in Staphylococcus aureus . It is predominantly produced by S. aureus biofilms, with significantly higher yields compared to planktonic cultures . While early research speculated its involvement in virulence factor expression, subsequent studies attributed observed effects to secondary mutations in regulatory systems like SaeRS . This compound has been proposed as a biomarker for bacterial growth monitoring and a therapeutic target for chronic biofilm-associated infections due to its stability and agr-independent production .
準備方法
合成経路と反応条件: Aureusimine Bは、黄色ブドウ球菌における保存された非リボソームペプチドシンテターゼによって非リボソーム的に合成されます。 合成には、ジペプチド(フェニルアラニン-バリン)アルデヒドの形成が含まれ、その後、環化と酸化を経て最終的なピラジノン構造が形成されます .
工業的製造方法: この製造プロセスには、おそらく、化合物を生成することができる黄色ブドウ球菌株の培養、それに続く高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの技術を用いた抽出と精製が含まれるでしょう .
化学反応の分析
反応の種類: Aureusimine Bは、次のようなさまざまな化学反応を起こします。
酸化: アルデヒド中間体は、ピラジノン環を形成するために酸化されます。
一般的な試薬と条件:
酸化剤: this compoundの合成に使用される一般的な酸化剤には、分子状酸素やその他の穏やかな酸化剤が含まれます。
主要な生成物: これらの反応の主要な生成物は、ピラジノン環構造が化合物の特徴であるthis compound自身です .
4. 科学研究における用途
This compoundには、次のような科学研究における用途がいくつかあります。
化学: 非リボソームペプチド合成や環状ジペプチド形成のメカニズムを研究するためのモデル化合物として使用されます.
生物学: this compoundは、細菌の病原性と種間コミュニケーションにおける役割について研究されています。
医学: この化合物は、カルパインなどのプロテアーゼを阻害する能力があるため、治療の可能性があり、創薬の候補となっています.
産業: 産業における用途は限られていますが、this compoundの細菌コミュニケーションと病原性における役割は、新しい抗菌戦略の開発に役立つ可能性があります.
科学的研究の応用
Therapeutic Potential
Chronic Infection Management:
Aureusimine B has been identified as a potential biomarker and therapeutic target for chronic S. aureus biofilm-based infections. These infections are notoriously difficult to treat due to the biofilm's resistance to antibiotics and host immune responses. Studies have shown that S. aureus biofilms produce increased amounts of phevalin compared to their planktonic counterparts, suggesting a role in biofilm persistence and pathogenicity .
Gene Expression Modulation:
Research indicates that when administered to human keratinocytes, this compound can modestly influence gene expression related to wound healing processes . The presence of phevalin in conditioned media from S. aureus enhances differences in keratinocyte gene expression, indicating its potential as a therapeutic agent that could modulate host responses during infections .
Role in Biofilm Formation
Biofilms formed by S. aureus are critical in the context of medical device-related infections. This compound's production is significantly higher in biofilm states, which may contribute to the biofilm's structural integrity and resistance mechanisms . Understanding the role of this compound in biofilm formation could lead to new strategies for disrupting biofilms and enhancing treatment efficacy.
Investigative Research
Biomarker Development:
Given its association with chronic infections, this compound is being explored as a biomarker for detecting S. aureus biofilm-related diseases. Its quantification could assist clinicians in diagnosing and monitoring treatment responses in patients with persistent infections .
Cytotoxicity Studies:
Recent studies utilizing high-throughput cytotoxicity screening platforms have revealed that mutations affecting the synthesis of aureusimines can reduce S. aureus cytotoxicity while promoting intracellular persistence . This highlights the need for further research into how variations in aureusimine production affect bacterial virulence and host interactions.
Case Studies and Experimental Findings
作用機序
Aureusimine Bは、いくつかのメカニズムを通じて効果を発揮します。
プロテアーゼ阻害: さまざまな細胞プロセスに関与しているプロテアーゼであるカルパインを阻害します.
遺伝子発現調節: this compoundは、ヒトケラチノサイトにおける遺伝子発現を調節し、細菌感染に対する細胞応答に影響を与える可能性があります.
細菌コミュニケーション: この化合物は、種間細菌コミュニケーションに関与しており、黄色ブドウ球菌における病原性因子の発現に影響を与えます.
6. 類似の化合物との比較
This compoundは、Aureusimine A(チルバリン)やフィレウシンなどの他の環状ジペプチドに似ています。 特定の構造と生物活性で独自のものとなっています .
類似の化合物:
Aureusimine A(チルバリン): 黄色ブドウ球菌によって生成される別の環状ジペプチドで、生合成経路は似ていますが、アミノ酸組成は異なります.
フィレウシン: Streptomyces coelicolorによって生成されるthis compoundと似た環状ジペプチドですが、プロテアーゼ阻害活性はありません.
This compoundのプロテアーゼ阻害、遺伝子発現調節、細菌コミュニケーションにおける役割のユニークな組み合わせは、これらの類似の化合物とは異なります。
類似化合物との比較
Aureusimine B belongs to a family of cyclic dipeptides, including aureusimine A (tyrvalin) and other quorum sensing (QS)-regulated metabolites. Below is a structured comparison of its structural, functional, and regulatory properties against related compounds.
Table 2: Production and Regulatory Characteristics
Key Research Findings
Biofilm-Specific Production :
this compound is overproduced in S. aureus biofilms, detectable via HPLC-MS at 98% purity. Its synthesis correlates with bacterial biomass, making it a reliable growth marker in agr-inhibited conditions .
Distinct Regulatory Mechanisms :
Unlike agr-regulated toxins (e.g., δ-toxin), this compound production is independent of quorum sensing, enabling its use in distinguishing growth inhibition from QS disruption .
Host-Pathogen Interactions: this compound synergizes with unidentified bacterial factors to upregulate keratinocyte genes linked to apoptosis (DUSP1, ATF3) and inflammation (FOS).
Comparative Stability : this compound persists in bacterial conditioned medium without degradation for ≥6 hours, contrasting with rapidly degraded QS signals like AIP-I .
生物活性
Aureusimine B, also known as phevalin, is a cyclic dipeptide produced by Staphylococcus aureus through non-ribosomal peptide synthetase (NRPS) pathways. This compound has garnered significant attention due to its potential roles in bacterial virulence and interactions with host cells. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Biosynthesis
This compound is synthesized via the ausAB gene cluster, which is conserved across various S. aureus strains. The biosynthetic process involves the action of dimodular NRPS enzymes that incorporate specific amino acids into the final peptide product. The production of this compound is notably influenced by environmental factors, such as nutrient availability, particularly amino acids like phenylalanine and valine .
Biological Functions and Virulence
Research indicates that this compound may play a crucial role in the virulence of S. aureus. It has been shown to modulate the expression of various virulence factors, including hemolysins and superantigens . The following table summarizes key findings related to the biological functions attributed to this compound:
The exact mechanism by which this compound exerts its effects remains largely elusive. However, it is hypothesized that it may interact with host cellular pathways, potentially influencing immune responses. For instance, studies have shown that conditioned media from S. aureus containing phevalin can alter keratinocyte gene expression, implicating its involvement in host-pathogen interactions .
Case Studies
- Chronic Skin Infections : A study demonstrated that biofilms from S. aureus produced higher levels of this compound than their planktonic counterparts. This finding underscores the importance of this compound in chronic skin infections where biofilm formation is prevalent .
- Cytotoxicity Reduction : Clinical isolates with mutations in the ausA gene exhibited reduced cytotoxicity towards human epithelial cells, suggesting that disruption of this compound synthesis may confer a survival advantage within host tissues .
- Host Interaction Studies : Experiments involving human keratinocytes revealed that exposure to phevalin could modulate cellular signaling pathways related to inflammation and healing, indicating its potential as a therapeutic target for managing S. aureus infections .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are critical for confirming the structural identity of Aureusimine B?
To validate the structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis or mass detection is essential. Novel compounds require full spectral data in the main manuscript, while known compounds should reference prior literature .
Q. How should researchers design initial bioactivity screening experiments for this compound?
Begin with in vitro assays targeting hypothesized biological pathways (e.g., antimicrobial, anticancer). Use cell-based models with appropriate positive/negative controls and dose-response curves. Include replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) to minimize variability. Document protocols in the "Methods" section with reagent sources, equipment specifications, and ethical approvals for biological materials .
Q. What literature review strategies ensure comprehensive coverage of prior this compound studies?
Conduct a scoping review using databases (PubMed, SciFinder) with keywords like "this compound biosynthesis" or "Staphylococcus aureus secondary metabolites." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2000–2025) and map findings using tools like PRISMA-ScR. Critically evaluate gaps, such as conflicting bioactivity reports or uncharacterized biosynthetic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Design comparative studies replicating prior methods while standardizing variables. Perform meta-analyses of existing data to identify outliers or trends. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize experiments addressing mechanistic ambiguities .
Q. What experimental strategies validate the proposed mechanism of action (MoA) of this compound?
Combine genetic (e.g., CRISPR knockdown of target genes) and pharmacological (e.g., inhibitor co-treatment) approaches. For example, if this compound inhibits bacterial quorum sensing, quantify gene expression (qPCR) of virulence factors like agr or hla in S. aureus. Include orthogonal assays (e.g., surface plasmon resonance) to confirm binding affinity to hypothesized targets .
Q. How should researchers optimize synthetic or biosynthetic yields of this compound for reproducibility?
For biosynthesis, modulate fermentation conditions (carbon/nitrogen sources, aeration) in S. aureus cultures and monitor yields via LC-MS. For chemical synthesis, employ design of experiments (DoE) to test reaction parameters (catalyst loading, solvent polarity). Report yields, purification steps, and characterization data in tabular format (e.g., Table 1: "Synthesis Optimization Parameters") to enable replication .
Q. Data Analysis and Reporting Guidelines
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50/EC50 values. For high-throughput screening, apply correction methods (Bonferroni, Benjamini-Hochberg) to minimize false positives. Include raw data in supplementary files with metadata (e.g., instrument settings, biological replicates) .
Q. How can researchers ensure ethical compliance in studies involving this compound and pathogenic strains?
Follow institutional biosafety protocols (e.g., BSL-2 for S. aureus). Document risk assessments, containment procedures, and disposal methods in the "Methods" section. For in vivo studies, obtain ethics committee approval and adhere to ARRIVE guidelines for animal welfare reporting .
Q. Tables for Methodological Reference
Table 1: Key Parameters for this compound Bioactivity Assays
Parameter | Recommended Specification | Rationale |
---|---|---|
Cell Line | S. aureus (ATCC 25923) | Standardized reference strain |
Assay Duration | 18–24 hours | Aligns with bacterial growth phase |
Solvent Control | DMSO ≤0.1% (v/v) | Minimize cytotoxicity artifacts |
Replicates | n = 6 per concentration | Ensure statistical power (p <0.05) |
Table 2: Common Pitfalls in this compound Research
特性
IUPAC Name |
6-benzyl-3-propan-2-yl-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUORGWXUVRUMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。